molecular formula C18H21NO5S2 B7776912 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

Cat. No.: B7776912
M. Wt: 395.5 g/mol
InChI Key: QOCWUJXBVZXHJA-UHFFFAOYSA-N
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Description

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonyl-methionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine typically involves multiple steps. One common approach is to start with the biphenyl core, introducing the methoxy group via electrophilic aromatic substitution. The sulfonyl group can be introduced through sulfonation reactions, followed by the attachment of the methionine moiety through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the sulfonyl group can produce a sulfide-containing compound .

Scientific Research Applications

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methionine moiety may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride
  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride
  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl amide

Uniqueness

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is unique due to the presence of both a sulfonyl group and a methionine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26(22,23)19-17(18(20)21)11-12-25-2/h3-10,17,19H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCWUJXBVZXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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